![molecular formula C9H10N2O4S B2773056 Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate CAS No. 176658-24-5](/img/structure/B2773056.png)
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate
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Description
“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is also known by its CAS number 176658-24-5 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is represented by the SMILES string: COC(=O)CCSC1=NC=C(C=C1)N+[O-] . This string represents the structure of the molecule in a linear format, where each character or set of characters represents a specific atom or bond.Physical And Chemical Properties Analysis
“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” has a molecular weight of 242.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Protein Kinase Inhibition
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has been investigated as a potential inhibitor of protein kinases. Specifically, it targets kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1) kinase. MPS1 is implicated in various malignancies, such as triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .
Heterocycle Reactions
The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure has been confirmed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .
Glucokinase Activation
Compound 1 derived from Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate can effectively improve glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis and is a potential target for diabetes treatment .
Analgesic Properties
Another derivative, compound 3, exhibits potential analgesic properties. Researchers have explored its efficacy in pain management .
Crystal Packing and Intermolecular Bonding
The crystal packing of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is stabilized by hydrogen-type intermolecular bonding. Understanding these interactions contributes to our knowledge of solid-state properties .
Custom Synthesis and Sourcing
Beyond its biological applications, Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is available for custom synthesis and bulk manufacturing. Researchers and industries can source this compound for their specific needs .
properties
IUPAC Name |
methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUQALOFBVOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate |
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